3-Hydroxy-2,2-dimethylpropyl benzoate

Description

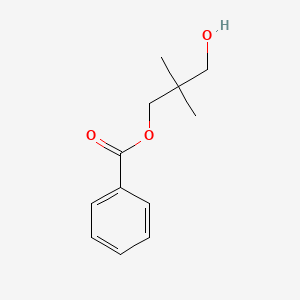

3-Hydroxy-2,2-dimethylpropyl benzoate (systematic IUPAC name: 3-hydroxy-2,2-dimethylpropyl benzoate) is an ester derivative combining a branched diol (3-hydroxy-2,2-dimethylpropanol) with benzoic acid.

Key structural features include:

- A benzoate group (aromatic ester), contributing to UV stability and rigidity.

- A branched 3-hydroxy-2,2-dimethylpropyl backbone, providing steric hindrance and resistance to hydrolysis.

Properties

IUPAC Name |

(3-hydroxy-2,2-dimethylpropyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,8-13)9-15-11(14)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZFIPFKXAGEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)COC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethylpropyl benzoate typically involves the esterification of benzoic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Benzoic Acid+3-Hydroxy-2,2-dimethylpropanolAcid Catalyst3-Hydroxy-2,2-dimethylpropyl benzoate+Water

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-2,2-dimethylpropyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction and simplify the separation of products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylpropyl benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 3-hydroxy-2,2-dimethylpropanol.

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Substitution: The benzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Benzoic acid and 3-hydroxy-2,2-dimethylpropanol.

Oxidation: Corresponding ketones or aldehydes.

Substitution: Various substituted benzoates.

Scientific Research Applications

Pharmaceutical Applications

3-Hydroxy-2,2-dimethylpropyl benzoate serves as an important intermediate in pharmaceutical synthesis. Its derivatives are utilized in the formulation of various medications due to their therapeutic properties.

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)

In a study published by Canadian Science Publishing, phenyl derivatives were converted into 3-hydroxy-2,2-dimethylpropyl benzoate, demonstrating its utility in synthesizing complex molecules required for drug development . This reaction highlights its role as a precursor for further chemical modifications leading to potential therapeutic agents.

Cosmetic and Personal Care Products

The compound is also employed in the cosmetic industry, particularly as a preservative and stabilizing agent in formulations. Its ester nature contributes to improved texture and stability in creams and lotions.

Application Example

- Preservative Use : Due to its ability to inhibit microbial growth, 3-hydroxy-2,2-dimethylpropyl benzoate is included in formulations for skin care products, ensuring product longevity and safety for consumers.

Industrial Applications

In industrial settings, this compound finds use as an additive in coatings and paints. Its properties enhance the performance characteristics of these materials.

Properties Beneficial for Coatings

- Improved adhesion : Enhances the bonding of paint to surfaces.

- Chemical resistance : Provides durability against environmental factors.

Research and Development

Research continues to explore new applications of 3-hydroxy-2,2-dimethylpropyl benzoate. Studies focus on its potential use in advanced materials and nanotechnology.

Emerging Research Insights

Recent investigations have looked into the modification of this compound for use in bio-based polymers, which could lead to more sustainable materials .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl group can form hydrogen bonds, while the benzoate moiety can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-Hydroxy-2,2-dimethylpropyl Hydroxypivalate (CAS 1115-20-4)

- Molecular Formula : C₁₀H₂₀O₄

- Mass : 204.27 g/mol

- Structure: Features a hydroxypivalate (3-hydroxy-2,2-dimethylpropanoate) group instead of benzoate.

- Applications: Used as a monomer in coatings and polymer synthesis due to its bifunctional hydroxyl and ester groups, enabling crosslinking reactions .

- Key Differences :

- The absence of an aromatic ring reduces UV absorption capacity compared to the benzoate derivative.

- Higher solubility in polar solvents due to the aliphatic ester group.

Neopentyl Glycol Acrylate Benzoate (CAS 115570-52-0)

- Molecular Formula : C₁₅H₁₈O₄

- Structure : Combines acrylate and benzoate groups on a neopentyl glycol backbone.

- Applications : Likely used in UV-curable resins or adhesives, where the acrylate group enables polymerization, and the benzoate enhances rigidity .

- Key Differences: The acrylate group introduces reactivity toward free-radical polymerization, unlike the non-polymerizable hydroxyl group in 3-hydroxy-2,2-dimethylpropyl benzoate. Higher molecular weight (274.32 g/mol) may reduce volatility.

3-Hydroxy-2,2-dimethylpropyl Isobutyrate (CID 80016)

- Molecular Formula : C₉H₁₈O₃

- Structure: Contains an isobutyrate (2-methylpropanoate) group.

- Applications : Likely a fragrance or plasticizer intermediate due to its compact aliphatic ester .

- Key Differences :

- The smaller isobutyrate group increases volatility and decreases thermal stability compared to the benzoate derivative.

- Lower steric hindrance may result in faster enzymatic or chemical hydrolysis.

Methyl 3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate (CAS 1354959-51-5)

- Molecular Formula : C₁₅H₁₈N₂O₃

- Structure : Combines a benzoate ester with a heterocyclic oxadiazole group.

- Applications : Used in pharmaceuticals or agrochemicals due to its bioactivity-enhancing heterocycle .

- Higher complexity reduces synthetic accessibility compared to 3-hydroxy-2,2-dimethylpropyl benzoate.

Physicochemical and Functional Properties Comparison

Biological Activity

3-Hydroxy-2,2-dimethylpropyl benzoate is an organic compound that has garnered attention for its potential biological activities. This compound, which belongs to the class of benzoate esters, exhibits various pharmacological properties that may be beneficial in therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 3-hydroxy-2,2-dimethylpropyl benzoate can be represented as follows:

This structure indicates that it contains a benzoate moiety and a hydroxy group, which may contribute to its biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 3-hydroxy-2,2-dimethylpropyl benzoate exhibit antimicrobial properties. For instance, studies have shown that certain benzoate derivatives can inhibit the growth of various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

One significant area of interest is the potential anticancer activity of 3-hydroxy-2,2-dimethylpropyl benzoate. It has been suggested that this compound may influence apoptotic pathways by modulating Bcl-2 family proteins. These proteins are crucial in regulating apoptosis, and their dysregulation can lead to cancer cell survival. Inhibition of anti-apoptotic proteins like Mcl-1 may enhance the efficacy of chemotherapy agents .

Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Modulation of Bcl-2 proteins | |

| Neuropharmacological | NMDA receptor antagonism |

Study on Anticancer Potential

A study investigated the effects of various benzoate derivatives on cancer cell lines. Results indicated that compounds structurally related to 3-hydroxy-2,2-dimethylpropyl benzoate could induce apoptosis in resistant cancer cells by downregulating Mcl-1 expression. This highlights the potential for developing new anticancer therapies based on this compound .

Neuropharmacological Investigation

Another research effort focused on the neuropharmacological properties of related compounds. It was found that certain esters could modulate neurotransmitter levels and exhibit protective effects against neurodegenerative conditions. While direct studies on 3-hydroxy-2,2-dimethylpropyl benzoate are sparse, these findings suggest avenues for future research into its neuroprotective potential .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-Hydroxy-2,2-dimethylpropyl benzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of benzoate esters often employs Tishchenko-like condensation or transesterification reactions. For 3-Hydroxy-2,2-dimethylpropyl benzoate, a brominated precursor (e.g., 1-bromo-2,2-dimethylpropyl benzoate) can be hydrolyzed under controlled alkaline conditions. Optimization involves monitoring reaction temperature (40–60°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., sodium methoxide). Purity is verified via column chromatography and spectroscopic methods (IR, NMR) .

Q. How should researchers characterize the purity and structural integrity of 3-Hydroxy-2,2-dimethylpropyl benzoate?

- Methodological Answer : Use a combination of analytical techniques:

- IR Spectroscopy : Confirm ester carbonyl absorption (~1720 cm⁻¹) and hydroxyl stretching (~3400 cm⁻¹).

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., dimethylpropyl group at δ 1.1–1.3 ppm; benzoate aromatic protons at δ 7.4–8.1 ppm).

- HRMS : Validate molecular ion ([M+H]+ expected at m/z 219.1236 for C₁₂H₁₈O₄). Cross-reference with databases to resolve spectral ambiguities .

Q. What safety protocols are critical when handling 3-Hydroxy-2,2-dimethylpropyl benzoate in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. In case of skin contact, wash with soap and water; consult safety data sheets for spill management .

Advanced Research Questions

Q. How does 3-Hydroxy-2,2-dimethylpropyl benzoate influence polymer properties in copolymer systems?

- Methodological Answer : As a bifunctional monomer (hydroxyl and ester groups), it enhances crosslinking density in polyesters or polyurethanes. To evaluate:

- Synthesize copolymers with 1,4-cyclohexanedimethanol and terephthalic acid.

- Measure thermal stability (TGA, DSC) and mechanical strength (tensile testing). Increased glass transition temperature (T₉) and reduced crystallinity are typical outcomes .

Q. What strategies resolve contradictions in bioactivity data for 3-Hydroxy-2,2-dimethylpropyl benzoate derivatives?

- Methodological Answer : Discrepancies in receptor binding (e.g., Tyk2 JH2 or GABAB modulation) may arise from stereochemistry or solvent effects. Strategies include:

- Chiral HPLC : Separate enantiomers and test individual isoforms.

- Docking Simulations : Compare ligand-receptor interactions (AutoDock Vina).

- Solvent Screening : Assess activity in polar (DMSO) vs. nonpolar (hexane) solvents. For example, the (1R,2S)-2-fluorocyclopropyl analog shows 4× higher Tyk2 affinity than racemic mixtures .

Q. What analytical challenges arise in detecting trace impurities of 3-Hydroxy-2,2-dimethylpropyl benzoate in environmental samples?

- Methodological Answer : Matrix interference (e.g., humic acids) complicates LC-MS/MS quantification. Mitigation steps:

- Sample Prep : Solid-phase extraction (C18 cartridges) with methanol elution.

- Ion Suppression Check : Use isotopically labeled internal standards (e.g., deuterated benzoates).

- Method Validation : Achieve LOQ <10 ppb with spike-recovery tests (80–120% recovery) .

Q. How can computational modeling predict the reactivity of 3-Hydroxy-2,2-dimethylpropyl benzoate in esterification reactions?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.